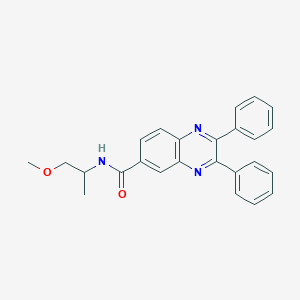

![molecular formula C32H23ClF4N2O B2546035 [4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone CAS No. 477762-87-1](/img/structure/B2546035.png)

[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

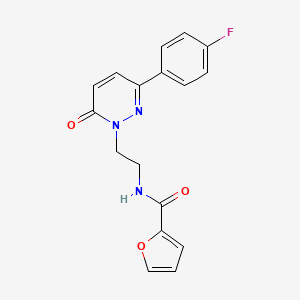

The compound , "[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone," is a complex organic molecule that appears to be related to the field of medicinal chemistry or agrochemistry, given its structural complexity and the presence of a pyrazole moiety, which is often found in biologically active compounds.

Synthesis Analysis

While the exact synthesis of the compound is not detailed in the provided papers, we can infer from related work that its synthesis likely involves multiple steps, including the formation of a pyrazole ring and the introduction of various substituents such as chlorophenyl, fluorophenyl, and trifluoromethyl groups. For instance, the synthesis of a related pyrazole compound is described in the second paper, where a chloro-fluoro-methoxyphenyl moiety is reacted with dichloromethyl methyl ether and titanium tetrachloride, followed by a series of reactions including Grignard reaction, oxidation, and methylation to yield a trifluoromethyl pyrazole .

Molecular Structure Analysis

The first paper provides insights into the molecular structure of a similar compound, where the equilibrium geometry and vibrational wavenumbers were computed using density functional theory (DFT) with a B3LYP method and a 6-311++G(d) basis set . The analysis of the molecular electrostatic potential indicated that the negative regions are localized over the carbonyl group and phenyl rings, suggesting sites for electrophilic attack, while positive regions are localized over the nitrogen atoms, indicating possible sites for nucleophilic attack .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from the molecular orbital studies, where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are analyzed. In the first paper, the HOMO is localized over the entire molecule except for one of the phenyl rings and the methyl groups attached to it, while the LUMO is spread throughout the molecule, excluding the methyl groups. This suggests that charge transfer could occur within the molecule, which is a key factor in determining the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural features and the related compounds, we can hypothesize that the compound would exhibit significant polarizability and possibly nonlinear optical properties due to the presence of various electron-withdrawing and electron-donating substituents. The first paper discusses the determination of the first and second hyperpolarizabilities of a similar compound, which is an indicator of nonlinear optical properties .

Scientific Research Applications

Molecular Structure and Quantum Chemical Analysis

Research has delved into the molecular structure, spectroscopic properties, and quantum chemical analysis of closely related pyrazole derivatives. These studies provide insights into the stability, vibrational modes, and electronic properties of such compounds. For instance, the work by Sivakumar et al. (2021) on a pyrazole molecule demonstrated its antimicrobial potential through molecular docking studies, underpinning the importance of structural and electronic characteristics in defining biological activity (Sivakumar et al., 2021).

Antimicrobial and Antifungal Activities

Several studies have synthesized pyrazole derivatives to evaluate their antimicrobial and antifungal efficacies. These derivatives have shown significant potential in treating various bacterial and fungal infections, indicating the broader applicability of pyrazole compounds in pharmaceutical development (Lv et al., 2013).

Synthesis and Chemical Characterization

The synthesis methodologies of pyrazole derivatives are crucial for exploring their scientific applications. Research has developed efficient synthesis routes, including microwave-assisted synthesis, to enhance yield and reduce reaction times. These methodologies are pivotal for generating compounds with potential anti-inflammatory and antibacterial properties (Ravula et al., 2016).

properties

IUPAC Name |

[4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23ClF4N2O/c1-2-4-20-7-16-27(29(34)17-20)21-8-10-23(11-9-21)30-28(22-12-14-26(33)15-13-22)19-38-39(30)31(40)24-5-3-6-25(18-24)32(35,36)37/h3,5-19H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFCTMAXJXFMNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3C(=O)C4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23ClF4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

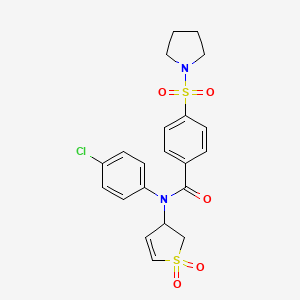

![(3-Fluorophenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2545952.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2545953.png)

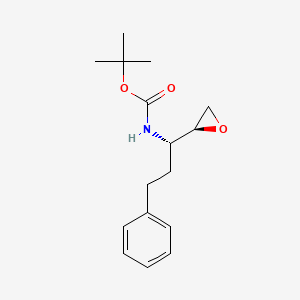

![[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine](/img/structure/B2545954.png)

![5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide](/img/structure/B2545956.png)

![(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one](/img/structure/B2545959.png)

![Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2545964.png)

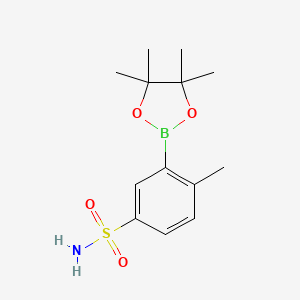

![4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2545965.png)